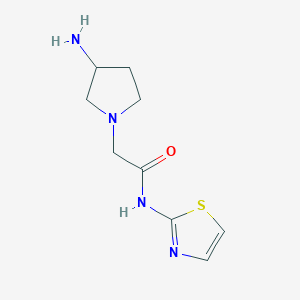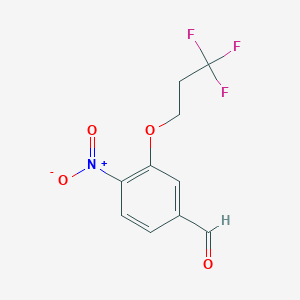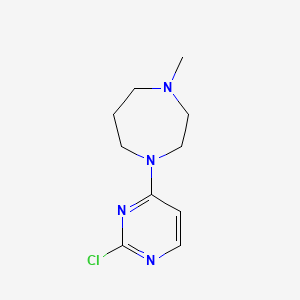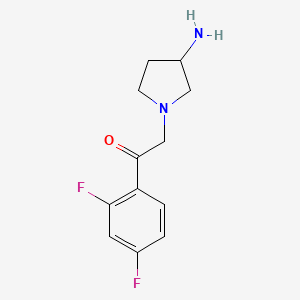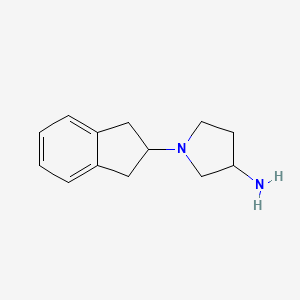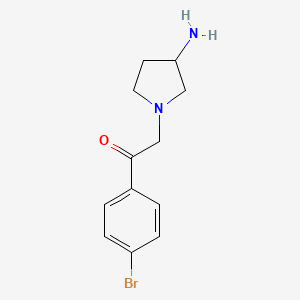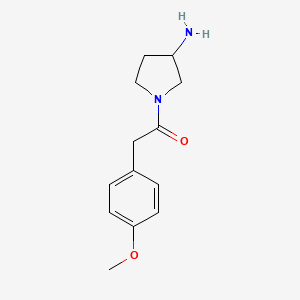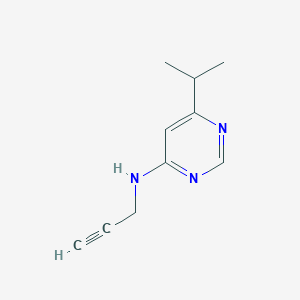
(4-Fluoro-2-methylphenyl)-phenylmethanamine
Overview
Description
4-Fluoro-2-methylphenyl)-phenylmethanamine (4-FMA) is a synthetic molecule that has been studied as a research chemical since its first synthesis in the early 2000s. 4-FMA is a phenylmethanamine with a fluorine atom substituted at the 4th position of the phenyl ring. It is a member of the amphetamine family of molecules, and its pharmacological effects are similar to those of amphetamines. 4-FMA has been studied for its potential applications in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
(4-Fluoro-2-methylphenyl)-phenylmethanamine has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and it has been used to study the effects of amphetamine-like compounds in laboratory animals. This compound has also been used to study the effects of psychoactive drugs on the brain, as well as the effects of drugs on the cardiovascular system. This compound has also been used to study the effects of drugs on behavior and cognition.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl)-phenylmethanamine is similar to that of amphetamines. It acts as a monoamine transporter inhibitor, which means it blocks the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can lead to an increase in alertness, focus, and energy. This compound also increases the release of these neurotransmitters, which can lead to increased arousal and euphoria.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to act as a monoamine transporter inhibitor, which leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain. This can lead to an increase in alertness, focus, and energy. This compound has also been found to increase the release of these neurotransmitters, which can lead to increased arousal and euphoria. In addition, this compound has been found to increase heart rate and blood pressure, as well as to increase respiration and body temperature.
Advantages and Limitations for Lab Experiments
The use of (4-Fluoro-2-methylphenyl)-phenylmethanamine in laboratory experiments has both advantages and limitations. One advantage of using this compound is that it is relatively inexpensive and easy to synthesize. In addition, this compound has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of drugs on the brain and body. However, there are some limitations to using this compound in laboratory experiments. For example, the effects of this compound can be unpredictable and can vary from animal to animal. In addition, the effects of this compound can be long-lasting, which can make it difficult to study the effects of drugs over a short period of time.
Future Directions
There are a number of potential future directions for the study of (4-Fluoro-2-methylphenyl)-phenylmethanamine. One potential direction is to further study the effects of this compound on the brain and body. This could include studying the effects of this compound on behavior and cognition, as well as the effects of this compound on the cardiovascular system. In addition, further research could be done to study the potential therapeutic applications of this compound, as well as the potential side effects of this compound. Finally, further research could be done to improve the synthesis method of this compound in order to make it more efficient and cost-effective.
properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUKDVFMZWCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



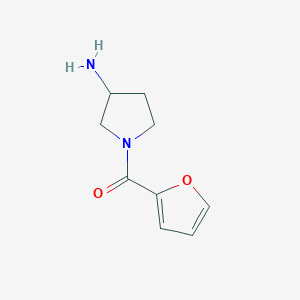
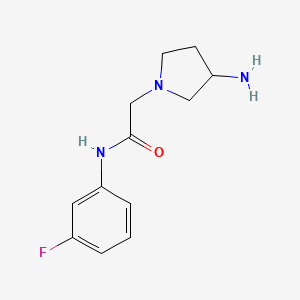
![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)
